molecular formula C22H21N3O4 B3313505 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946369-37-5

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B3313505
CAS No.: 946369-37-5
M. Wt: 391.4 g/mol
InChI Key: CKUDJXOGKZWGRS-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound that features both isoindoline and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Synthesis of the Tetrahydroquinoline Moiety: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Coupling of the Two Moieties: The final step involves coupling the isoindoline and tetrahydroquinoline moieties through an acetamide linkage, often using reagents like acetic anhydride and a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Lacks the tetrahydroquinoline moiety.

    N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Lacks the isoindoline moiety.

Uniqueness

The unique combination of isoindoline and tetrahydroquinoline moieties in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide may confer distinct biological activities and chemical properties not found in the individual components.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-2-20(27)24-11-5-6-14-9-10-15(12-18(14)24)23-19(26)13-25-21(28)16-7-3-4-8-17(16)22(25)29/h3-4,7-10,12H,2,5-6,11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUDJXOGKZWGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Reactant of Route 3
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Reactant of Route 4
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Reactant of Route 5
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

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